2,2-Dimethylbutan-1-ol;formic acid
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Overview
Description
2,2-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14OThis compound is a colorless liquid that is primarily used as a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-2-methylbutane with a suitable nucleophile under specific conditions. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, 2,2-Dimethylbutan-1-ol is produced through large-scale chemical processes that ensure high yield and purity. The exact methods may vary, but they often involve the use of advanced catalytic systems and controlled reaction environments to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert 2,2-Dimethylbutan-1-ol into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Phosphorus trichloride, thionyl chloride, or hydrogen halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
2,2-Dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process is facilitated by the presence of oxidizing agents and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-butanol
- 3-Methyl-2-butanol
- 2,3-Dimethyl-2-butanol
Uniqueness
2,2-Dimethylbutan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and tertiary alcohol group make it different from other isomeric hexanols, influencing its reactivity and applications .
Properties
CAS No. |
113990-20-8 |
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Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,2-dimethylbutan-1-ol;formic acid |
InChI |
InChI=1S/C6H14O.CH2O2/c1-4-6(2,3)5-7;2-1-3/h7H,4-5H2,1-3H3;1H,(H,2,3) |
InChI Key |
POXTXODTLRKZNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CO.C(=O)O |
Origin of Product |
United States |
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